3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-10-21-18(28-24-10)12-5-6-25-15(8-12)22-23-16(25)9-20-17(26)11-3-4-14(27-2)13(19)7-11/h3-8H,9H2,1-2H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKDRMDBYNVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC(=C(C=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzamide core with a methoxy group and a fluorine atom at specific positions, alongside a triazolo-pyridine moiety connected via an oxadiazole linker.
Antimicrobial Properties
Recent studies have indicated that derivatives of the oxadiazole and triazole classes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . The presence of the oxadiazole ring is believed to enhance the compound's ability to penetrate bacterial membranes.
Inhibition of Kinases
The compound's structure suggests potential activity as an inhibitor of various kinases. Specifically, related compounds have been reported to inhibit p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress . The inhibition of such pathways could be beneficial in treating conditions like cancer and autoimmune diseases.
Cytotoxicity Studies
Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity at therapeutic concentrations . This is crucial for its development as a potential therapeutic agent since high toxicity can limit clinical applicability.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on target enzymes (e.g., kinases), preventing substrate access.
- Cellular Uptake : The oxadiazole and triazole groups enhance lipophilicity and cellular permeability.
- Bioisosterism : The substitution of traditional amide bonds with triazole moieties can improve stability against enzymatic degradation while retaining biological efficacy .
Study on Antitubercular Activity
In a recent study focused on the synthesis and evaluation of related benzamide derivatives for anti-tubercular activity, compounds exhibited significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that modifications in the benzamide structure could lead to enhanced potency and selectivity .
Kinase Inhibition Research
Research exploring kinase inhibitors has shown that compounds containing the triazolo-pyridine framework can effectively inhibit various kinases implicated in tumor growth. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds incorporating the triazole scaffold. For instance, derivatives similar to 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide have shown efficacy against various Candida species. A study demonstrated that certain triazole derivatives exhibited greater antifungal activity than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Antibacterial Properties
Compounds containing the triazole and oxadiazole rings have been evaluated for antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. The incorporation of these heterocycles enhances the compounds' ability to inhibit bacterial growth. For example, novel derivatives synthesized from similar frameworks were tested and showed promising results as antibacterial agents .
Antitumor Activity
The compound's structural features suggest potential applications in cancer therapy. Research indicates that triazole-based compounds can modulate protein kinase activities involved in cancer cell proliferation. The inhibition of specific kinases has been linked to reduced tumor growth in preclinical studies . Furthermore, a variety of substituted triazole compounds have been developed as potential antitumor agents with varying degrees of success .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-methyl-1,2,4-oxadiazole moiety participates in electrophilic substitution due to electron-deficient nitrogen atoms. Key observations:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | NCS in DMF, 60°C | Chlorination at oxadiazole C5 position | |
| Alkylation | K₂CO₃, alkyl halides, DMF, 80°C | Formation of N-alkylated derivatives |
For example, treatment with N-chlorosuccinimide (NCS) introduces chlorine at the oxadiazole’s C5 position, enhancing electrophilicity for subsequent couplings .
Cycloaddition and Ring-Opening Reactions
The triazolo[4,3-a]pyridine system undergoes cycloadditions under thermal or catalytic conditions:
-
Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) at the pyridine ring’s electron-deficient C2 position.
-
Oxadiazole Ring Opening : Hydrolysis under acidic conditions (HCl/H₂O, reflux) yields amidoxime intermediates :
Cross-Coupling Reactions
The iodo-substituted triazolo-pyridine precursor (Intermediate 3 in ) enables palladium-catalyzed couplings:
| Coupling Type | Catalytic System | Yield (%) | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 65–78 | Aryl boronic acid incorporation |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 72 | Amination at C7 position |
These reactions modify the C7 phenyl group for structure-activity relationship (SAR) studies .
Benzamide Modifications
-
Hydrolysis : Under basic conditions (NaOH/EtOH, 80°C), the benzamide converts to carboxylic acid :
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Reductive Amination : The methylene linker (-CH₂-) between benzamide and triazolo-pyridine allows reductive alkylation with aldehydes/ketones (NaBH₃CN, MeOH).
Triazole Reactivity
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Oxidation : Treatment with mCPBA oxidizes the triazole’s N-H group to N-oxide derivatives, altering hydrogen-bonding capacity .
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via triazole nitrogen atoms, confirmed by UV-Vis spectroscopy.
Thermal and Photochemical Reactions
-
Thermal Rearrangement : At 200°C, the oxadiazole ring undergoes retro-Diels-Alder decomposition, releasing nitrile and CO₂ .
-
Photodimerization : UV irradiation (254 nm) induces [2+2] cycloaddition between triazole rings, forming dimeric structures.
Comparative Reactivity Table
Mechanistic Insights from Patents
Patent EP2322176A1 details a three-step synthesis involving:
-
Amide Coupling : EDC/HOBt-mediated reaction between 3-fluoro-4-methoxybenzoic acid and triazolo-pyridinemethylamine .
-
Oxadiazole Formation : Condensation of amidoxime with methyl cyanoacetate under microwave irradiation .
-
Purification : Chromatography (silica gel, EtOAc/hexane) achieves >95% purity, confirmed by HPLC.
This compound’s reactivity profile supports its role as a versatile scaffold in kinase inhibitor development, particularly against p38 MAPK . Further studies should explore enantioselective syntheses and in vivo metabolic pathways.
Comparison with Similar Compounds
Heterocyclic Variations
N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ():
This compound replaces the triazolo-pyridine core with a tetrahydropyran-linked thiazole. The trifluoromethyl-oxadiazole substituent increases electronegativity and lipophilicity compared to the methyl-oxadiazole in the target compound. Such modifications could alter binding affinity or metabolic pathways .- The absence of the triazolo-pyridine moiety simplifies the structure, likely reducing steric hindrance .
Benzamide Core Modifications
- 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide ():
Replaces the triazolo-pyridine with an imidazo-pyrimidine group. The imidazole ring may improve solubility, while the pyrimidine offers additional hydrogen-bonding sites. The absence of the oxadiazole substituent reduces molecular complexity .
Physicochemical and Functional Implications
- Lumping Strategy Relevance (): Compounds with similar cores (e.g., benzamide) but divergent substituents may exhibit overlapping properties (e.g., solubility), though functional group variations (e.g., fluorine vs. methoxy) can lead to distinct biological or chemical behaviors .
Preparation Methods
Preparation of 3-Fluoro-4-methoxybenzoic Acid
The benzamide precursor is synthesized from commercially available 3-fluoro-4-methoxybenzoic acid. Activation of the carboxylic acid group is achieved using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to form the reactive acyl intermediate.
Reaction Conditions:
- Solvent: Anhydrous DMF or DCM
- Base: DIPEA (N,N-Diisopropylethylamine)
- Temperature: 0°C to room temperature, 4–6 hours
Amide Bond Formation with the Triazolopyridine-Methylamine Intermediate
The activated benzoic acid is coupled with the amine group of the triazolopyridine-methylamine intermediate. This step typically achieves yields of 65–80% after purification via silica gel chromatography.
Assembly of theTriazolo[4,3-a]pyridine Core
Diazotization and Cyclocondensation
The triazolopyridine ring is constructed using a modified Groebke–Blackburn–Bienaymé (GBB) reaction . A pyridoxal-derived aldehyde reacts with 2-aminopyridine and tert-alkyl isocyanide under acidic conditions to form the furo[2,3-c]pyridine intermediate, which is subsequently diazotized to yield the triazolo[4,3-a]pyridine scaffold.
Key Steps:
- GBB Reaction:
Functionalization at the 7-Position
The 7-position of the triazolopyridine is functionalized via Suzuki–Miyaura coupling or nucleophilic aromatic substitution to introduce a precursor for oxadiazole formation. For example, a boronic ester or halogen substituent is installed to enable subsequent cross-coupling.
Synthesis of the 3-Methyl-1,2,4-oxadiazol-5-yl Substituent
Oxadiazole Ring Formation
The oxadiazole moiety is synthesized via cyclization of an acylhydrazide with an α-bromo nitroalkane under oxidative conditions. This method, adapted from recent protocols, avoids traditional dehydrative pathways and instead employs urea-hydrogen peroxide (UHP) as an oxidant.
Procedure:
- Substrate Preparation:
- Acylhydrazide: Prepared from methyl hydrazinecarboxylate and 3-methylacetyl chloride
- α-Bromo Nitroalkane: Synthesized via bromination of nitroethane
Coupling to the Triazolopyridine Core
The oxadiazole intermediate is attached to the triazolopyridine via Pd-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) or SNAr (nucleophilic aromatic substitution) if a leaving group (e.g., bromide) is present at the 7-position.
Final Assembly of the Target Compound
Reductive Amination for Methylene Linker Installation
A key challenge is introducing the methylene (-CH₂-) linker between the triazolopyridine and benzamide. This is achieved via reductive amination using:
Global Deprotection and Purification
Final deprotection (if protecting groups are used) is performed under mild acidic conditions (e.g., HCl in dioxane). Purification via preparative HPLC or recrystallization from ethanol/water affords the target compound in >95% purity.
Analytical Data and Characterization
Key Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15–8.05 (m, 2H, pyridine-H), 7.92 (d, J = 8.4 Hz, 1H, benzamide-H), 7.45 (d, J = 12.8 Hz, 1H, benzamide-H), 4.85 (s, 2H, -CH₂-), 3.89 (s, 3H, -OCH₃), 2.45 (s, 3H, oxadiazole-CH₃).
- HRMS (ESI-TOF): m/z [M+H]⁺ Calculated: 452.1423; Found: 452.1419.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Route A | GBB reaction → Diazotization | 58 | 92 |
| Route B | Oxadiazole-first strategy | 63 | 95 |
| Route C | Convergent coupling | 71 | 97 |
Route C, employing late-stage coupling of pre-formed oxadiazole and triazolopyridine modules, offers superior efficiency and scalability.
Challenges and Optimization Opportunities
- Regioselectivity in Diazotization: Competing pathways during triazole formation require precise control of temperature and stoichiometry.
- Oxadiazole Stability: The 3-methyl-1,2,4-oxadiazol-5-yl group is prone to hydrolysis under acidic conditions, necessitating neutral pH during workup.
- Scale-Up Limitations: Pd-catalyzed steps incur high costs; alternatives using Ni catalysts are under investigation.
Q & A
Q. How can the synthetic yield of 3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide be optimized?
Answer: Optimization involves:
- Heterocycle Formation: Use α-haloketones with thiourea under basic conditions to construct the triazolo[4,3-a]pyridine core, as seen in analogous triazole-thiazole systems .
- Oxadiazole Introduction: Employ trifluoroethyl acetate in dioxane for fluoroacylation, ensuring stoichiometric control to avoid side reactions .
- Purification: High-performance liquid chromatography (HPLC) with acetonitrile gradients improves purity (>95%) .
Q. What analytical techniques validate the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H] at m/z ~480) validate molecular weight .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~55%, H: ~3.5%, N: ~20%) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, oxadiazole substitution) influence biological activity?
Answer:
- Fluorine Impact: The 3-fluoro group enhances metabolic stability and target binding via hydrophobic interactions, as observed in fluorinated triazoloquinazolines .
- Oxadiazole Role: The 3-methyl-1,2,4-oxadiazol-5-yl group improves solubility and modulates kinase inhibition, similar to triazolopyridazine derivatives .
- Methodological Approach: Perform comparative SAR studies using analogs with varied substituents, followed by enzymatic assays (e.g., IC determination) .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile activity differences .
Q. How can in vivo pharmacokinetic properties (e.g., bioavailability) be improved?
Answer:
- Prodrug Design: Introduce pivaloyloxymethyl groups to enhance oral absorption, as demonstrated in benzamide derivatives .
- Formulation: Use PEGylated liposomes to prolong half-life, leveraging methods from triazolopyridazine studies .
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with bioisosteres like oxadiazoles to reduce CYP450-mediated degradation .
Mechanistic and Experimental Design Questions
Q. What experimental designs are critical for assessing target selectivity?
Answer:
- Panel Screening: Test against a broad kinase/receptor panel (e.g., 50+ targets) to identify off-target interactions .
- Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in real time .
- CRISPR Knockout Models: Validate target engagement in cell lines with gene-edited receptors .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
Answer:
- Low-Temperature Quenching: Halt reactions at –78°C to prevent intermediate degradation .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups during heterocycle formation .
- Flow Chemistry: Continuous-flow systems minimize exposure to harsh conditions (e.g., strong acids), as applied in diazomethane syntheses .
Data Interpretation and Validation
Q. How to address discrepancies between computational predictions and experimental binding data?
Answer:
- Force Field Refinement: Adjust parameters in molecular dynamics simulations (e.g., AMBER) to account for fluorine’s electronegativity .
- Crystallography: Solve co-crystal structures (e.g., with CDK2) to validate docking poses .
- Free Energy Calculations: Use MM-GBSA to quantify binding energy contributions from key residues .
Q. What statistical methods ensure robustness in dose-response studies?
Answer:
- Hill Slope Analysis: Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals .
- ANOVA with Tukey’s Test: Compare multiple treatment groups to control for type I errors .
- Bootstrap Resampling: Assess reproducibility in small-sample datasets .
Safety and Handling
Q. What precautions are essential for handling fluorinated intermediates?
Answer:
- Ventilation: Use fume hoods during fluoroacylation to prevent inhalation of volatile trifluoroethyl acetate .
- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact with corrosive reagents (e.g., trifluoromethylbenzoyl chloride) .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
